molecular formula C18H22N3S+ B14137722 Phenothiazin-5-ium, 3,7-bis(ethylamino)-2,8-dimethyl- CAS No. 10309-89-4

Phenothiazin-5-ium, 3,7-bis(ethylamino)-2,8-dimethyl-

Cat. No.: B14137722
CAS No.: 10309-89-4
M. Wt: 312.5 g/mol
InChI Key: YQZSTPYHROZXTL-UHFFFAOYSA-O
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Description

C.I. Basic Blue 24, also known as New Methylene Blue, is a synthetic dye belonging to the class of basic dyes. It is widely used in various applications due to its intense blue color and high tinctorial strength. The compound is known for its excellent solubility in water and ethanol, making it suitable for diverse industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C.I. Basic Blue 24 involves several steps, starting with the preparation of intermediates. One common method includes the reaction of 2-methyl-4-nitroso-N-methylaniline with sulfuric acid to form an intermediate, which is then treated with heavy chromate salt and N-ethyl-2-methylbenzenamine hydrochloride. This intermediate undergoes further reactions involving copper sulfate and zinc chloride to yield the final product .

Industrial Production Methods

Industrial production of C.I. Basic Blue 24 typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process includes the use of advanced purification techniques to remove impurities and achieve the desired quality of the dye .

Chemical Reactions Analysis

Types of Reactions

C.I. Basic Blue 24 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different oxidation states of the dye, while reduction can produce the leuco form .

Scientific Research Applications

C.I. Basic Blue 24 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of C.I. Basic Blue 24 involves its interaction with various molecular targets. In biological systems, the dye can inhibit nitric oxide synthase and guanylate cyclase, leading to reduced levels of cyclic GMP and decreased vascular smooth muscle relaxation. This mechanism is particularly relevant in its use for treating methemoglobinemia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

C.I. Basic Blue 24 is unique due to its specific molecular structure, which provides distinct color properties and solubility characteristics. Its high tinctorial strength and versatility in various applications make it a valuable compound in both scientific research and industrial processes .

Properties

CAS No.

10309-89-4

Molecular Formula

C18H22N3S+

Molecular Weight

312.5 g/mol

IUPAC Name

ethyl-[7-(ethylamino)-2,8-dimethylphenothiazin-3-ylidene]azanium

InChI

InChI=1S/C18H21N3S/c1-5-19-13-9-17-15(7-11(13)3)21-16-8-12(4)14(20-6-2)10-18(16)22-17/h7-10,19H,5-6H2,1-4H3/p+1

InChI Key

YQZSTPYHROZXTL-UHFFFAOYSA-O

Canonical SMILES

CCNC1=CC2=C(C=C1C)N=C3C=C(C(=[NH+]CC)C=C3S2)C

Origin of Product

United States

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